methyl 5-{[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]methyl}furan-2-carboxylate
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Overview
Description
Methyl 5-{[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]methyl}furan-2-carboxylate is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by its unique structure, which includes a triazolopyridine core, a sulfonamide group, and a furan carboxylate moiety. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of methyl 5-{[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]methyl}furan-2-carboxylate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:
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Formation of the Triazolopyridine Core: : The triazolopyridine core is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyridine carboxylic acids. This step typically requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.
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Introduction of the Sulfonamide Group: : The sulfonamide group is introduced by reacting the triazolopyridine intermediate with a sulfonyl chloride derivative. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
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Attachment of the Furan Carboxylate Moiety: : The final step involves the esterification of the intermediate compound with furan-2-carboxylic acid. This reaction is typically catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid and requires refluxing the reaction mixture to achieve the desired product.
Chemical Reactions Analysis
Methyl 5-{[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]methyl}furan-2-carboxylate undergoes various chemical reactions, including:
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Oxidation: : The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can target the sulfonamide group, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed for this purpose.
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Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen. This can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 5-{[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]methyl}furan-2-carboxylate has several scientific research applications:
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Chemistry: : The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
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Biology: : It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of the compound allows it to interact with various biological targets, making it a valuable tool in drug discovery.
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Medicine: : The compound is investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its ability to inhibit specific enzymes and receptors makes it a promising candidate for drug development.
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Industry: : The compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure imparts desirable characteristics to these materials, making them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 5-{[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]methyl}furan-2-carboxylate involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby preventing the proliferation of cancer cells. Additionally, the compound may bind to specific receptors on the surface of microbial cells, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Methyl 5-{[N-(3-methylphenyl)3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido]methyl}furan-2-carboxylate can be compared with other similar compounds, such as:
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Triazolopyridine Derivatives: : These compounds share the triazolopyridine core and exhibit similar biological activities. the presence of different substituents can significantly alter their properties and applications.
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Sulfonamide Derivatives: : Compounds containing the sulfonamide group are known for their antimicrobial and anticancer properties. The unique combination of the sulfonamide group with the triazolopyridine core in the target compound enhances its biological activity.
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Furan Carboxylate Derivatives: : These compounds are known for their diverse chemical reactivity and biological activities. The incorporation of the furan carboxylate moiety in the target compound contributes to its unique properties and applications.
Properties
IUPAC Name |
methyl 5-[[3-methyl-N-[(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-yl)sulfonyl]anilino]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-14-6-4-7-16(12-14)25(13-17-9-10-18(30-17)21(26)29-3)31(27,28)19-8-5-11-24-15(2)22-23-20(19)24/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLHPBFYEDFKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=C(O2)C(=O)OC)S(=O)(=O)C3=CC=CN4C3=NN=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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